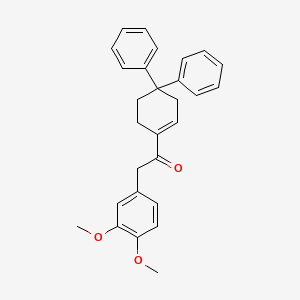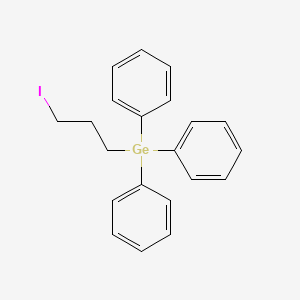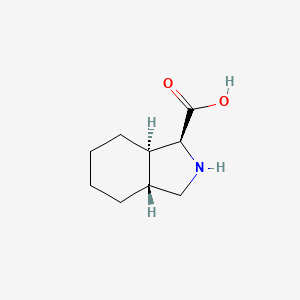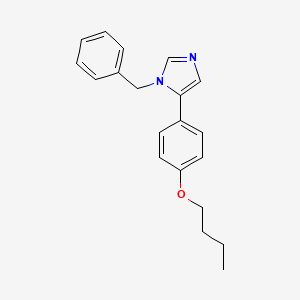![molecular formula C25H45NO2 B12524005 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- CAS No. 723238-98-0](/img/structure/B12524005.png)
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular arrangement, which includes a propanediol backbone with an amino group and a tetradecylphenyl substituent.
Vorbereitungsmethoden
The synthesis of 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- involves several steps. One common method includes the reaction of 1,3-propanediol with an appropriate amine and a tetradecylphenyl derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Analyse Chemischer Reaktionen
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the phenyl ring is replaced by other functional groups using reagents like alkyl halides or sulfonates
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- involves its interaction with specific molecular targets. The amino group and the phenyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- can be compared with other similar compounds, such as:
1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-: This compound has a shorter alkyl chain, which may affect its solubility and reactivity.
2-Amino-2-[2-(4-decylphenyl)ethyl]-1,3-propanediol: Similar in structure but with different alkyl chain lengths, influencing its physical and chemical properties.
2-Amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol: Another related compound with variations in the alkyl chain, impacting its applications and effectiveness
Eigenschaften
CAS-Nummer |
723238-98-0 |
|---|---|
Molekularformel |
C25H45NO2 |
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
2-amino-2-[2-(4-tetradecylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C25H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-15-17-24(18-16-23)19-20-25(26,21-27)22-28/h15-18,27-28H,2-14,19-22,26H2,1H3 |
InChI-Schlüssel |
FOSPLAWGLFKYCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)


![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)

![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)





